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Compound of Interest

Compound Name:
3-Chloro-4-fluoro-1H-indazol-5-

amine

CAS No.: 1000340-45-3

Cat. No.: B3196329

Get Quote

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a

privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Its versatility,

coupled with the strategic incorporation of fluorine, has paved the way for the development of

highly potent and selective modulators of various biological targets. This guide provides an in-

depth comparative analysis of the structure-activity relationships (SAR) of fluorinated indazole

derivatives, offering experimentally-backed insights for researchers, scientists, and drug

development professionals. We will delve into the rationale behind specific fluorination patterns

and their impact on biological activity, supported by quantitative data and detailed experimental

protocols.

The Strategic Role of Fluorine in Indazole-Based
Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance a

range of pharmacokinetic and physicochemical properties.[5][6][7] Fluorine's high

electronegativity and small size allow it to modulate the acidity, lipophilicity, and metabolic

stability of a molecule, often leading to improved potency, selectivity, and bioavailability.[5][8] In
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the context of indazole derivatives, fluorination has been instrumental in fine-tuning their

interactions with target proteins, transforming promising leads into clinical candidates.

Structure-Activity Relationship of Fluorinated
Indazoles by Target Class
The biological activity of fluorinated indazole derivatives is intricately linked to the position and

number of fluorine substitutions on both the indazole core and its appended functionalities. The

following sections provide a comparative analysis of these relationships across different

therapeutic targets.

Protein Kinase Inhibitors
Indazole derivatives have shown significant promise as inhibitors of various protein kinases,

which are crucial regulators of cellular processes and are often dysregulated in diseases like

cancer.[1]

Fluorination has been shown to significantly enhance the potency of indazole-based EGFR

inhibitors. For instance, the addition of a fluorine atom to the phenyl ring of certain indazole

derivatives led to a notable increase in activity.[1] One study highlighted a fluorinated derivative

that demonstrated remarkable activity in the sub-nanomolar range against multiple EGFR

variants.[1] Docking models have supported these findings, illustrating how fluorine substitution

can optimize the binding of these compounds to the EGFR active site.[1] Another series of 1H-

indazole derivatives showed strong potency against EGFR and the T790M mutant, with IC50

values in the low nanomolar range.[3][4]

In the pursuit of potent FGFR inhibitors, strategic fluorination has been a key tactic. A series of

1H-indazol-3-amine derivatives were evaluated, with a compound featuring a 2,6-difluoro-3-

methoxyphenyl group exhibiting the most potent enzymatic and antiproliferative activities.[3][4]

The IC50 values for this compound against FGFR1 and FGFR2 were in the low nanomolar

range.[3][4] Further SAR studies revealed that an N-ethylpiperazine group was also crucial for

both enzymatic and cellular activity.[4]

The position of fluorine on the indazole ring can dramatically impact the inhibitory activity

against ROCK1. A comparative study of two fluorinated indazoles revealed that while a fluorine

atom at the C4 position resulted in low potency (IC50 of 2500 nM), its placement at the C6
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position significantly enhanced ROCK1 inhibition, yielding an IC50 value of 14 nM.[9][10]

Furthermore, the 6-fluoroindazole derivative exhibited a substantial increase in oral

bioavailability (61%).[9][10]

Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors
Fluorination has also proven to be an effective modification for inhibiting HIF-1 transcriptional

activity. In a series of monofluoro-substituted compounds, the ortho-derivative demonstrated

superior inhibitory activity compared to the meta and para derivatives.[11] Furthermore, an

ortho-difluoro-substituted derivative exhibited even more significant inhibition (IC50 = 0.10 μM).

[11] These findings underscore the importance of the substitution pattern of fluorine on the

aromatic ring for HIF-1 inhibition.[11]

Nitric Oxide Synthase (NOS) Inhibitors
The number and location of fluorine atoms on the indazole ring have a profound influence on

the inhibition of nitric oxide synthase isoforms. Studies have shown that increasing the number

of fluorine atoms can enhance inhibitory potency and selectivity for neuronal NOS (nNOS) over

inducible NOS (iNOS).[9][12] For example, a tetrafluoro-indazole derivative was found to be a

potent inhibitor of both iNOS and nNOS.[9] Interestingly, a perfluorophenyl-substituted indazole

derivative displayed high selective inhibition of nNOS activity without affecting iNOS.[9][13] This

suggests that strategic fluorination can be a powerful tool for achieving isoform-selective NOS

inhibition.

Quantitative Data Summary
The following table summarizes the in vitro activities of representative fluorinated indazole

derivatives against various biological targets, highlighting the impact of fluorine substitution on

their potency.
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Compound ID Target
Substitution
Pattern

IC50/EC50 Reference

14c Kinase

3-

isopropoxypheny

l

9.8 nM [1]

36g EGFR
Fluorinated

derivative

191 nM (H1975

cells), 22 nM

(HCC827 cells)

[1]

26a HIF-1 ortho-fluoro 4.9 µM [11]

47k HIF-1 ortho-difluoro 0.10 µM [11]

100 FGFR1/FGFR2
2,6-difluoro-3-

methoxyphenyl

<4.1 nM

(FGFR1), 2.0 nM

(FGFR2)

[3][4]

51 ROCK1 4-fluoroindazole 2500 nM [9][10]

52 ROCK1 6-fluoroindazole 14 nM [9][10]

102a iNOS/nNOS
tetrafluoro-

indazole

63% inhibition

(iNOS), 83%

inhibition (nNOS)

[9]

102d nNOS perfluorophenyl

80% inhibition

(nNOS), no

effect on iNOS

[9]

Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the

methodologies for key experiments used in the evaluation of fluorinated indazole derivatives.

In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein

kinase.
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Materials:

Recombinant human kinase

Kinase-specific substrate peptide

ATP (Adenosine triphosphate)

Test compounds (fluorinated indazole derivatives)

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

96-well plates

Plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 96-well plate, add the kinase buffer, the recombinant kinase, and the test compound.

Incubate for a pre-determined time at room temperature to allow for compound binding.

Initiate the kinase reaction by adding the substrate peptide and ATP.

Incubate the reaction mixture at 30°C for a specified duration.

Stop the reaction by adding a stop solution (e.g., EDTA).

Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can

be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based

assays, or luminescence-based assays (e.g., ADP-Glo™).

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the

kinase activity.

Cell Viability Assay (MTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.[14]

Materials:

Human cancer cell lines (e.g., A549, MCF7)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

Test compounds (fluorinated indazole derivatives)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO, isopropanol with HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 48 or 72 hours).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C.

During this incubation, viable cells with active metabolism will reduce the yellow MTT to

purple formazan crystals.

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using

a microplate reader.
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The absorbance is directly proportional to the number of viable cells. Calculate the IC50

value, which is the concentration of the compound that reduces cell viability by 50%.[15]

Visualizing Structure-Activity Relationships and
Workflows
To better illustrate the concepts discussed, the following diagrams were generated using

Graphviz.
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Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of

fluorinated indazole derivatives.
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Caption: Inhibition of the EGFR signaling pathway by a fluorinated indazole derivative.
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Caption: The logical relationship between fluorine substitution patterns and biological activity in

indazole derivatives.

Conclusion
The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly

effective approach for the development of potent and selective therapeutic agents. The

structure-activity relationships discussed in this guide underscore the critical importance of the

position and number of fluorine atoms in modulating the biological activity of these derivatives.

By understanding these intricate relationships, researchers can more effectively design and

synthesize novel fluorinated indazoles with improved pharmacological profiles, ultimately

accelerating the discovery of new medicines for a range of diseases. The provided

experimental protocols and visual aids serve as a practical resource for those actively engaged

in this exciting field of drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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